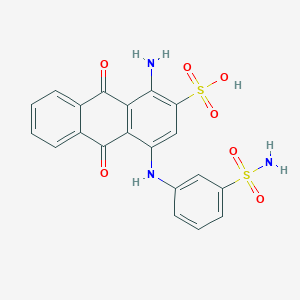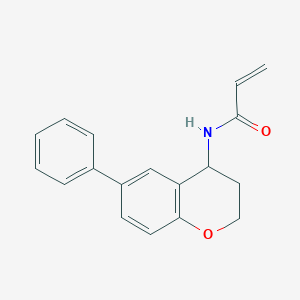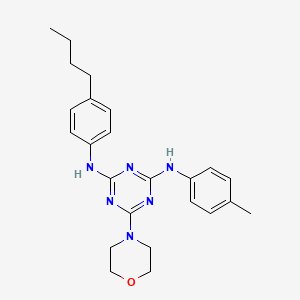
1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Likeness
1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid is utilized in the synthesis of various compounds. For example, a study discussed the synthesis of 4-substituted 1-amino-9,10-anthraquinones, which involved converting similar compounds into 1-triazenyl derivatives. This synthesis was followed by an in silico estimation of drug likeness, indicating the compound's potential in drug development (Shupeniuk et al., 2021).
Reactivity with Nucleophilic Reagents
The reactivity of 1-amino-9,10-dioxo-4-substituted anthracene derivatives towards nucleophilic reagents has been studied. These reactions result in various derivatives, showcasing the compound's versatility in chemical synthesis (Adam & Winkler, 1983).
Involvement in Sulfonation Processes
This compound is involved in sulfonation reactions, a process critical in synthesizing sulfonic acid derivatives. These reactions have been studied to understand their mechanisms and outcomes (De Griendt & Cerfontain, 1979).
Applications in Metal-Organic Frameworks
Anthracene derivatives, including those similar to 1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid, are used in creating metal-organic frameworks (MOFs). These structures have potential applications in various fields, including live-cell imaging (Singh et al., 2018).
Biotransformation Studies
The compound has been studied in the context of biotransformation, particularly in the enzymatic biotransformation of dyes. These studies help understand how biological systems interact with and alter synthetic compounds (Pereira et al., 2009).
Synthesis of Protected β-Amino Acids
This compound is involved in the synthesis of protected β-amino acids, a key step in producing various pharmaceutical and biochemical products (Robinson & Wyatt, 1993).
Use in Photocatalysis
Some derivatives of this compound have been used in photocatalytic applications, such as in visible-light photocatalytic fluoroalkylation. This demonstrates the potential of these compounds in advanced chemical synthesis and environmental applications (Noto et al., 2018).
Electropolymerization Studies
The compound has been used in the study of electropolymerization, particularly in the development of conducting films from aqueous media. This research is significant for the advancement of materials science and electronics (Badawy et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S2/c21-18-15(32(28,29)30)9-14(23-10-4-3-5-11(8-10)31(22,26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24/h1-9,23H,21H2,(H2,22,26,27)(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSBZAWDPSTOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)N)S(=O)(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-9,10-dioxo-4-(3-sulfamoylanilino)anthracene-2-sulfonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2657257.png)

![1-Chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2657260.png)
![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)
![3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2657269.png)
![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2657270.png)
![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)